molecular formula C12H21NO4 B7977405 (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid

(S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid

Cat. No.: B7977405
M. Wt: 243.30 g/mol
InChI Key: DSBXGUITJZILAS-VIFPVBQESA-N
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Description

(S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a cyclobutyl group, which imparts rigidity to the molecule, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclobutyl ring, which can be derived from cyclobutyl bromide.

    Amination: The cyclobutyl bromide undergoes amination to introduce the amino group.

    Protection: The amino group is then protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The protected amine is then carboxylated to introduce the propionic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature Control: Precise temperature control to ensure the stability of intermediates and final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohol derivatives.

    Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation: Cyclobutanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

(S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways by acting as a substrate or inhibitor, thereby affecting metabolic processes.

Comparison with Similar Compounds

    (S)-3-Amino-3-cyclobutyl-propionic acid: Lacks the tert-butoxycarbonyl protecting group, making it more reactive.

    (S)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid: Features a cyclopropyl group instead of a cyclobutyl group, resulting in different steric and electronic properties.

Uniqueness:

  • The presence of the cyclobutyl group in (S)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid imparts rigidity and unique steric properties, making it distinct from other similar compounds. The tert-butoxycarbonyl protecting group also provides stability during synthetic procedures, allowing for selective reactions.

Properties

IUPAC Name

(3S)-3-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(7-10(14)15)8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBXGUITJZILAS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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